Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)-
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Overview
Description
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using various analytical techniques, including single crystal X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing various heterocyclic and bioactive compounds . In biology, it has been tested for its potential analgesic, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in drug development and as a therapeutic agent . Additionally, it has applications in the food industry, dye and pigment preparation, and as analytical reagents and chemo-sensors .
Mechanism of Action
The mechanism of action of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, thereby modulating their activity. This interaction leads to various biological effects, including anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- can be compared with other similar compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1,1-dimethyl-2-oxoethyl)- lies in its specific substituents and the resulting biological activities.
Properties
CAS No. |
151921-18-5 |
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Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H24N4O3/c1-15-18(20(28)26(25(15)4)17-13-9-6-10-14-17)23-21(29)22(2,3)24-19(27)16-11-7-5-8-12-16/h5-14H,1-4H3,(H,23,29)(H,24,27) |
InChI Key |
NZGQWUDTHSPUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)(C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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